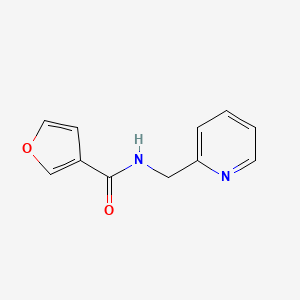
N-(2-pyridylmethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridylmethyl)furan-3-carboxamide, commonly known as PFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PFA is a heterocyclic compound that consists of a pyridine ring and a furan ring, linked by a carboxamide group. This compound has been synthesized using various methods and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of PFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. PFA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PFA has also been found to inhibit the replication of viruses and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
PFA has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that PFA inhibits the activity of certain enzymes, including topoisomerase II and DNA polymerase. PFA has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have shown that PFA exhibits antitumor activity and can inhibit the growth of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
PFA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PFA has also been found to exhibit significant biological activity, making it a useful tool for studying various cellular processes. However, PFA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on PFA. One direction is to study the potential of PFA as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the coordination chemistry of PFA and its potential applications in materials science. Further studies are also needed to fully understand the mechanism of action of PFA and its potential side effects.
Synthesemethoden
PFA can be synthesized using various methods, including the reaction of 2-pyridinemethanol with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-pyridinemethanol with furan-3-carboxamide in the presence of a dehydrating agent. The synthesis of PFA has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
PFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PFA has been found to exhibit anticancer, antiviral, and antifungal activity. PFA has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease. In biochemistry, PFA has been used as a ligand in metal complexes, and its coordination chemistry has been extensively studied. In materials science, PFA has been used as a building block for constructing supramolecular structures.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(9-4-6-15-8-9)13-7-10-3-1-2-5-12-10/h1-6,8H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTDISFAYQZTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridylmethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

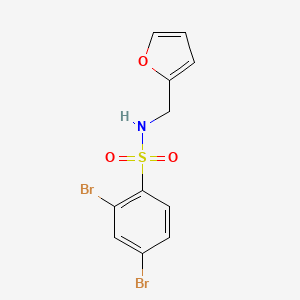

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
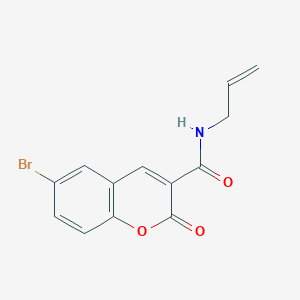

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
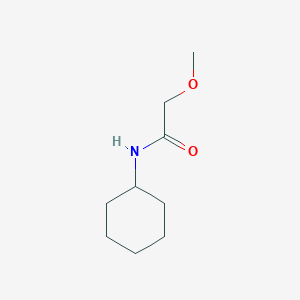
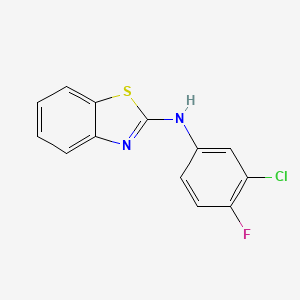
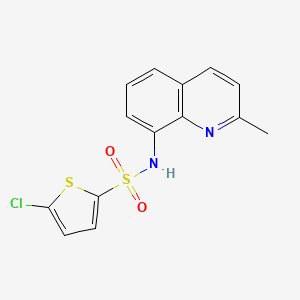
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
